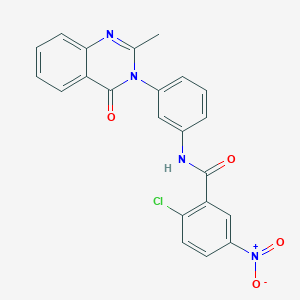

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide is a compound of interest within the realm of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a quinazolinone scaffold, which is significant in medicinal chemistry for its role in various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Preparation of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide typically involves multi-step organic synthesis. Key steps may include:

Starting from 2-methyl-4-oxoquinazoline, synthesized via cyclization reactions.

Subsequent nitration of appropriate benzene derivatives to introduce the nitro group.

Chlorination reactions to introduce the chloro substituent.

Amide bond formation via condensation reactions between the intermediate carboxylic acid and amine derivatives under conditions such as coupling reagents like EDCI or DCC.

Industrial Production Methods: Large-scale production often follows similar routes but with optimizations for scalability and cost-efficiency. Techniques may include:

Batch or continuous flow reactors for enhanced reaction control.

Catalysts to lower the activation energy and increase yield.

Solvent recovery and recycling systems to minimize waste and cost.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The aromatic nitro group (-NO₂) at position 5 of the benzamide ring undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or metal-acid conditions.

Key Findings :

-

Reduction preserves the quinazolinone scaffold and chloro substituent .

-

The resulting amine serves as a precursor for further functionalization (e.g., acylation or diazotization) .

Nucleophilic Aromatic Substitution (Chloro Displacement)

The electron-deficient chloro substituent at position 2 participates in nucleophilic substitution reactions, particularly with amines or alkoxides.

| Reaction Conditions | Nucleophile | Product | Reference |

|---|---|---|---|

| Alkaline aqueous solution | NaOH (10%), 80°C | 2-Hydroxy analog (minor product due to steric hindrance) | |

| DMF, 120°C | Piperidine | 2-Piperidinyl derivative |

Key Findings :

-

Steric hindrance from the nitro group reduces substitution efficiency at position 2 .

-

Polar aprotic solvents (e.g., DMF) enhance reactivity with bulky nucleophiles .

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions, cleaving the molecule into its quinazolinone and benzoyl components.

Key Findings :

Functionalization of the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl moiety undergoes reactions typical of quinazolinones, including alkylation and cyclocondensation.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 3-Methylated quinazolinone derivative | |

| Cyclocondensation | NH₂NH₂, ethanol, reflux | Fused pyrazole-quinazolinone hybrid |

Key Findings :

-

Alkylation at N-3 modifies hydrogen-bonding capacity, affecting biological activity.

-

Cyclocondensation with hydrazine forms heterocyclic hybrids with enhanced π-stacking .

Electrophilic Aromatic Substitution

The electron-rich quinazolinone ring undergoes electrophilic substitution, though competing reactivity from the nitro group limits regioselectivity.

Key Findings :

-

Nitration occurs preferentially at the 6-position of the quinazolinone ring.

-

Bromination is sterically directed away from the bulky benzamide substituent .

Stability Under Oxidative Conditions

The nitro group stabilizes the compound against oxidation, while the quinazolinone core remains intact under mild conditions.

Key Findings :

-

Harsh oxidation cleaves the quinazolinone ring.

-

Mild oxidants (e.g., H₂O₂) do not alter the core structure .

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization and potential C-Cl bond cleavage.

| Conditions | Products | Reference |

|---|---|---|

| UV light (254 nm), methanol, 12h | Nitrito isomer + traces of dechlorinated byproduct |

Key Findings :

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, including:

Anticancer Activity

Recent studies have indicated that derivatives of this compound show significant anticancer properties. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

- Case Study : A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 18 |

Antimicrobial Properties

The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.

- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli indicated significant inhibition zones, with minimum inhibitory concentrations (MIC) measured at 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Case Study : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide. Modifications to the quinazoline moiety have been shown to enhance activity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Methyl group addition at position 2 | Increased anticancer activity |

| Substitution on nitro group | Enhanced antimicrobial potency |

Mecanismo De Acción

The compound's mechanism involves interaction at the molecular level:

Molecular Targets: It may target specific enzymes or receptors, altering their activity.

Pathways Involved: Could involve pathways related to cell cycle regulation, apoptosis, or DNA repair mechanisms, depending on its structure and the biological context in which it operates.

Comparison:

Uniqueness: The presence of both the nitro and quinazolinone functionalities provides unique chemical reactivity and biological activity profiles compared to similar compounds.

Similar Compounds: Compounds such as 2-chloro-N-(phenyl)-5-nitrobenzamide or 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives, which may share some structural features but differ in substituent positions and functional groups.

Conclusion

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide represents a compound of considerable interest due to its distinctive structure and potential applications across various scientific disciplines. Its preparation, reactivity, and applications underscore its significance in the ongoing quest for novel and effective compounds in medicinal and industrial chemistry.

Actividad Biológica

The compound 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide is a novel organic molecule with potential biological activities attributed to its unique structural characteristics. This compound contains a chloro group, a nitro group, and a quinazolinone moiety, which are known to interact with various biological targets, making it an interesting subject of study in medicinal chemistry.

The molecular formula of the compound is C22H15ClN4O4, with a molecular weight of 434.8 g/mol. The chemical structure includes key functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H15ClN4O4 |

| Molecular Weight | 434.8 g/mol |

| LogP | 1.5009 |

| Polar Surface Area | 84.168 Ų |

Research indicates that compounds similar to This compound exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : The quinazolinone scaffold is known for its ability to inhibit bacterial growth.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation markers.

- Anticancer Properties : The structural features allow for interactions with cellular pathways involved in cancer proliferation.

Biological Activity Studies

Several studies have focused on the biological activity of this compound and its analogs:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Inhibition of Tyrosinase : Analogous compounds have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin whitening and anti-melanogenic therapies .

- Cellular Studies : In vitro studies using melanoma cell lines (B16F10) demonstrated that similar compounds inhibited melanin production significantly without causing cytotoxicity .

Case Study 1: Tyrosinase Inhibition

A recent study evaluated the inhibitory effects of structurally related compounds on tyrosinase activity. Results indicated that certain analogs exhibited up to 29 times more potent inhibition than traditional agents like kojic acid. This dual mechanism involved both direct inhibition of the enzyme and suppression of melanogenesis-related proteins .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinazolinone derivatives, revealing that modifications at specific positions enhanced their efficacy against cancer cell lines. The binding affinity to target proteins was assessed through molecular docking studies, confirming significant interactions that could lead to apoptosis in cancer cells.

Propiedades

IUPAC Name |

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-17(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)18-12-16(27(30)31)9-10-19(18)23/h2-12H,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJIAMXFXGTJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.